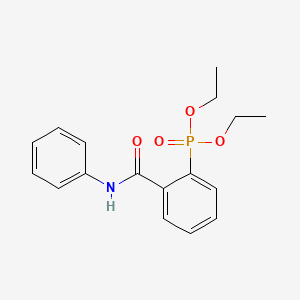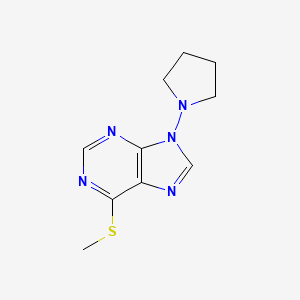
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is a synthetic organic compound that belongs to the purine family. This compound is characterized by the presence of a methylsulfanyl group at the 6th position and a pyrrolidin-1-yl group at the 9th position of the purine ring. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can be achieved through a multi-step process involving the introduction of the methylsulfanyl and pyrrolidin-1-yl groups onto the purine ring. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with a methylsulfanyl reagent, such as sodium methylthiolate, to introduce the methylsulfanyl group at the 6th position.
Cyclization: The intermediate product is then subjected to cyclization with pyrrolidine under appropriate conditions to introduce the pyrrolidin-1-yl group at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
化学反応の分析
Types of Reactions
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methylthiolate, pyrrolidine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted purine derivatives.
科学的研究の応用
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids or proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-(Methylsulfanyl)-9H-purine: Lacks the pyrrolidin-1-yl group, making it less versatile in certain applications.
9-(Pyrrolidin-1-yl)-9H-purine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-(Methylsulfanyl)-9-(morpholin-1-yl)-9H-purine: Contains a morpholin-1-yl group instead of a pyrrolidin-1-yl group, which may alter its chemical and biological properties.
Uniqueness
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is unique due to the presence of both the methylsulfanyl and pyrrolidin-1-yl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications in various fields of research and industry.
特性
CAS番号 |
37154-85-1 |
|---|---|
分子式 |
C10H13N5S |
分子量 |
235.31 g/mol |
IUPAC名 |
6-methylsulfanyl-9-pyrrolidin-1-ylpurine |
InChI |
InChI=1S/C10H13N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
InChIキー |
YBIPPVCMDIYGFR-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=NC2=C1N=CN2N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


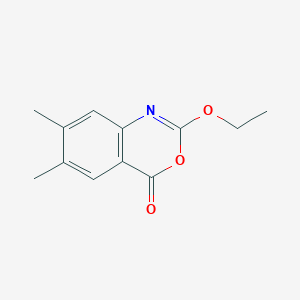
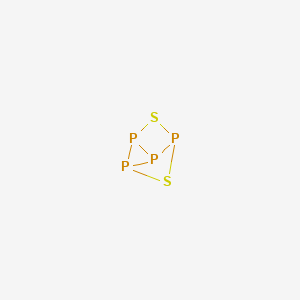
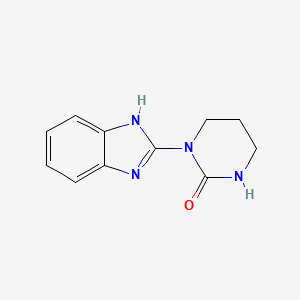
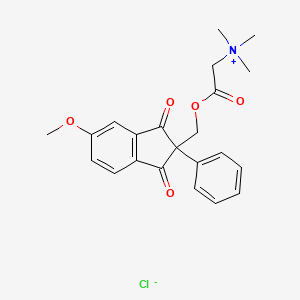
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
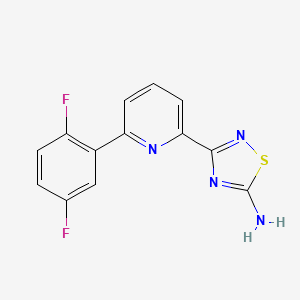
methanone](/img/structure/B15343943.png)
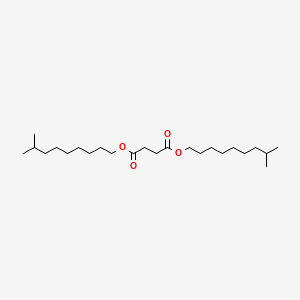
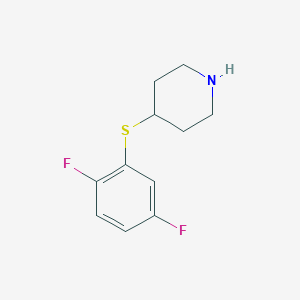

![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
